Alyssin

Übersicht

Beschreibung

Alyssin ist ein Sulforaphan-Homolog und ein Antioxidans. Es ist ein natürlich vorkommendes Isothiocyanat, das in Kreuzblütlern wie Brokkoli, Kohl und Blumenkohl gefunden wird. This compound ist bekannt für seine Fähigkeit, die Phase-II-Entgiftungsenzyme zu induzieren und den Gehalt an nuclear factor erythroid 2-related factor 2 (Nrf2) in Adenokarzinomzellen zu erhöhen. Diese Verbindung hat sich als vielversprechend bei der Reduzierung des Metabolismus von polyzyklischen aromatischen Kohlenwasserstoffen erwiesen, wodurch das Risiko der Karzinogenese in vitro verringert wird .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Alyssin kann durch Hydrolyse von Glucosinolaten synthetisiert werden, die schwefelhaltige Verbindungen sind, die in Kreuzblütlern vorkommen. Die Hydrolyse wird durch das Enzym Myrosinase katalysiert, was zur Bildung von Isothiocyanaten führt, darunter this compound .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Extraktion von Glucosinolaten aus pflanzlichen Quellen, gefolgt von enzymatischer Hydrolyse. Der Prozess umfasst typischerweise Schritte wie das Mahlen des Pflanzenmaterials, die Extraktion der Glucosinolate mit Lösungsmitteln und die anschließende Behandlung des Extrakts mit Myrosinase, um this compound zu produzieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Alyssin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann zu Sulfoxiden und Sulfonen oxidiert werden.

Reduktion: Die Reduktion von this compound kann zur Bildung von Thiolen führen.

Substitution: This compound kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Isothiocyanatgruppe durch andere Nukleophile ersetzt wird

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile wie Amine und Alkohole können unter milden Bedingungen mit this compound reagieren

Hauptprodukte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thiole.

Substitution: Verschiedene substituierte Isothiocyanate

Wissenschaftliche Forschungsanwendungen

Alyssin hat vielfältige Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Reagenz in der organischen Synthese und als Modellverbindung für die Untersuchung der Isothiocyanatchemie verwendet.

Biologie: Untersucht wird seine Rolle bei der Induktion von Phase-II-Entgiftungsenzymen und sein Potenzial als Chemopräventivmittel.

Medizin: Untersucht werden seine Antikrebs-Eigenschaften, insbesondere die Hemmung der Proliferation von Krebszellen und die Induktion von Apoptose.

Industrie: Wird bei der Entwicklung von funktionellen Lebensmitteln und Nahrungsergänzungsmitteln aufgrund seiner gesundheitsfördernden Eigenschaften eingesetzt

Wirkmechanismus

This compound entfaltet seine Wirkung hauptsächlich durch die Induktion von Phase-II-Entgiftungsenzymen und die Aktivierung des Nrf2-Signalwegs. Die Verbindung erhöht die intrazellulären reaktiven Sauerstoffspezies, was zur Aktivierung von Nrf2 führt, das dann in den Zellkern transloziert und an Antioxidans-Response-Elemente (ARE) in der DNA bindet. Diese Bindung induziert die Expression von Genen, die an der Entgiftung und dem antioxidativen Schutz beteiligt sind .

Wirkmechanismus

Alyssin exerts its effects primarily through the induction of phase II detoxification enzymes and the activation of the Nrf2 pathway. The compound increases intracellular reactive oxygen species, leading to the activation of Nrf2, which then translocates to the nucleus and binds to antioxidant response elements (ARE) in the DNA. This binding induces the expression of genes involved in detoxification and antioxidant defense .

Vergleich Mit ähnlichen Verbindungen

Alyssin ähnelt anderen Isothiocyanaten wie Sulforaphan und Iberin. this compound ist in seiner spezifischen Struktur und der Länge seiner Kohlenstoffkette einzigartig, was seine biologische Aktivität beeinflusst. Während Sulforaphan beispielsweise für seine starken Antikrebs-Eigenschaften bekannt ist, hat this compound eine ausgeprägte Fähigkeit gezeigt, Cytochrom-P450-Enzyme zu hemmen und den Metabolismus von polyzyklischen aromatischen Kohlenwasserstoffen zu reduzieren .

Liste ähnlicher Verbindungen

- Sulforaphan

- Iberin

- Phenethylisothiocyanat

- Benzylisothiocyanat

Eigenschaften

IUPAC Name |

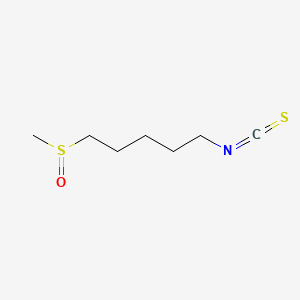

1-isothiocyanato-5-methylsulfinylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NOS2/c1-11(9)6-4-2-3-5-8-7-10/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUQPVQTAUKPPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50983213 | |

| Record name | 1-Isothiocyanato-5-(methanesulfinyl)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50983213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646-23-1 | |

| Record name | Alyssin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=646-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alyssin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Isothiocyanato-5-(methanesulfinyl)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50983213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALYSSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0929AF184M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Alyssin and how does it exert anticancer activity?

A1: this compound is a natural sulforaphane analogue found in cruciferous vegetables. Its anticancer activity stems from its ability to induce apoptosis (programmed cell death) and inhibit cell cycle progression in various cancer cell lines. Research suggests that this compound achieves this by increasing intracellular reactive oxygen species (ROS) and disrupting tubulin polymerization, a crucial process for cell division. [, , , ] For instance, in hepatocellular carcinoma cells (HepG2), this compound exhibited potent anticancer effects by elevating intracellular ROS levels. [] this compound's ability to inhibit cell cycle progression and induce apoptosis has also been observed in lymphoblastoid cells carrying BRCA1 mutations, highlighting its potential in targeting cancer cells with specific genetic vulnerabilities. []

Q2: How does the structure of this compound compare to sulforaphane, and how do these structural differences impact their activity?

A2: this compound and sulforaphane are both isothiocyanates (ITCs), but they differ in the oxidation state of the sulfur atom in their side chains. This compound possesses an oxidized sulfur (-SO-), while sulforaphane has a less oxidized sulfur (-S-). Studies comparing the two compounds reveal that this compound generally demonstrates a stronger ability to induce apoptosis compared to sulforaphane, possibly due to its capacity for higher ROS generation. [, , ] This difference highlights the importance of the sulfur oxidation state in influencing the biological activity of ITCs.

Q3: Does this compound interact with the androgen receptor (AR), and what are the implications for prostate cancer?

A3: Yes, research indicates that this compound can transcriptionally repress the androgen receptor (AR) in prostate cancer cells. [] This is particularly relevant as the AR plays a crucial role in prostate cancer development and progression. While this compound itself was not as effective as its thio-analogues in reducing AR protein levels, the study highlights the potential of targeting the AR pathway with ITCs. []

Q4: Does this compound exhibit synergistic effects when combined with other anticancer drugs?

A4: Yes, studies have shown that this compound can synergize with the chemotherapeutic drug 5-fluorouracil (5-FU) to enhance its anticancer activity, particularly in colon cancer cells. [] This synergistic effect was observed as an increase in the cytostatic effect, indicating that the combination of this compound and 5-FU could potentially enhance the efficacy of current chemotherapeutic approaches. []

Q5: How does this compound compare to other sulforaphane analogues in terms of its ability to inhibit cytochrome P450 enzymes (CYPs)?

A5: Research suggests that this compound and other sulforaphane analogues can inhibit the activity of CYP1A1 and CYP1A2 enzymes, which are involved in the metabolism of polycyclic aromatic hydrocarbons (PAHs) to carcinogenic metabolites. [] Interestingly, this compound demonstrated a greater ability to inhibit benzo[a]pyrene-induced CYP1A2 activity compared to sulforaphane, mainly through protein level reduction. This inhibition of CYP enzymes by this compound highlights its potential as a chemopreventive agent by limiting the activation of procarcinogens. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.